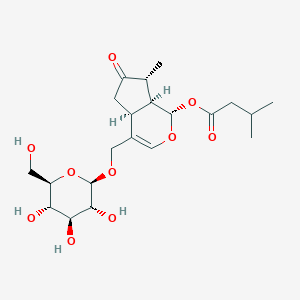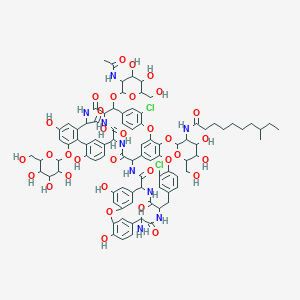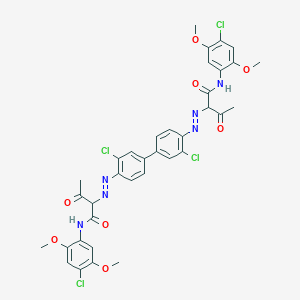![molecular formula C15H21NO2S B021335 4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine CAS No. 346688-39-9](/img/structure/B21335.png)
4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds closely related to 4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine involves intricate reactions utilizing phenylsulfonyl and tetrahydropyridine moieties. For instance, the synthesis of 4-phenylsulfonyl-2,3,5,6-tetrachloropyridine, a related compound, is achieved through the reaction of sodium phenylsulfinate with pentachloropyridine under optimized conditions, highlighting the role of phenylsulfonyl groups in the regiochemistry of aromatic nucleophilic substitution (Ranjbar‐Karimi & Poorfreidoni, 2017).
Molecular Structure Analysis
The molecular structure of compounds related to 4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine, such as the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines, reveals a half-chair conformation of the reduced pyridine ring. This conformational feature, along with the relative orientation of substituents like the methylsulfonyl group, is crucial for understanding the chemical behavior and interaction potential of these molecules (Sagar et al., 2017).
Chemical Reactions and Properties
The reactivity of phenylsulfonyl-substituted tetrahydropyridines involves a variety of chemical reactions, including aromatic nucleophilic substitution and cycloaddition reactions. These reactions often result in polysubstituted tetrahydropyridines, demonstrating the synthetic utility of these compounds in creating complex molecular architectures (Padwa et al., 1991).
Physical Properties Analysis
The physical properties of 4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine and related compounds, such as solubility, melting point, and crystallinity, are influenced by the molecular structure, particularly the conformation of the tetrahydropyridine ring and the nature of substituents. These properties are essential for determining the compound's suitability for further chemical modifications and applications (Coombs et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity patterns, stability, and functional group compatibility, of 4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine, are closely related to its molecular structure. The presence of the methylsulfonyl group, for example, significantly impacts the compound's nucleophilic and electrophilic reaction sites, facilitating a wide range of chemical transformations and applications in synthesis (An & Wu, 2017).
Aplicaciones Científicas De Investigación
Anticancer Properties
A study emphasized the importance of tetrahydropyridine (THP) derivatives in the pharmaceutical field, especially their role as potential antimicrobial, antifungal, anti-inflammatory, and anticancer agents. The research highlighted the synthesis of 1,3,4-oxadiazolyl tetrahydropyridines and their evaluation for anticancer activities. The study revealed moderate cytotoxicity of the novel compounds on MCF-7 breast cancer cell lines, suggesting their potential as anticancer agents (Redda & Gangapuram, 2007).
Pharmacological Characteristics
Another study reviewed the synthesis and pharmacological properties of THP derivatives. This review discussed the broad biological activity of these compounds, including the discovery of neurotoxic properties of certain THP derivatives and their potential as drug candidates, highlighting the significance of THP moiety in drug development (Mateeva, Winfield, & Redda, 2005).
Structural and Molecular Studies
Further research focused on the molecular conformations and hydrogen bonding of closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines. The study detailed the different conformations and intermolecular interactions, contributing to the understanding of structural characteristics of such compounds (Sagar et al., 2017).
Oxidative Reactions and Synthesis
Research on the oxidative reactions and synthesis of 3-Hydroxymethyl-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine highlighted its formation through oxidation processes. The study also explored the oxidative conversions of the product formed, contributing to the understanding of chemical reactions and transformations of THP derivatives (Soldatenkov et al., 2003).
Mecanismo De Acción
Target of Action
The primary target of 4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine is the dopamine type 2 receptor (D2) . D2 receptors are primarily located in the basal ganglia of the mammalian brain and play a crucial role in regulating cell mitosis and centriole duplication . They have emerged as a therapeutic target for treating multiple cancers .
Mode of Action
This compound, also known as pridopidine, binds competitively with low affinity to D2 receptors in vitro . This “agonist-like” kinetic profile, combined with its lack of intrinsic activity, induces a functional state-dependent D2 antagonism that can vary with local, real-time dopamine concentration fluctuations around distinct receptor populations .
Biochemical Pathways
It is known that the compound’s interaction with d2 receptors can influence various downstream effects, potentially including the regulation of cell mitosis and centriole duplication .
Result of Action
The compound has been found to have antiproliferative activity against various human cancer cell lines . This suggests that it may have potential therapeutic applications in the treatment of cancer.
Propiedades
IUPAC Name |
4-(3-methylsulfonylphenyl)-1-propyl-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-3-9-16-10-7-13(8-11-16)14-5-4-6-15(12-14)19(2,17)18/h4-7,12H,3,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZAGNOUGPIQDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(=CC1)C2=CC(=CC=C2)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586512 | |
| Record name | 4-[3-(Methanesulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine | |
CAS RN |
346688-39-9 | |
| Record name | 4-[3-(Methanesulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(Propan-2-yl)phenyl]propanenitrile](/img/structure/B21259.png)

![[(E,3R,4R,5R,9S,10R)-1-[Formyl(methyl)amino]-11-[(10S,16R,20R,21S,22R,24Z)-16-hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate](/img/structure/B21269.png)
![6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B21272.png)

![3-[(5R)-5-hydroxyheptyl]-4-methyl-2H-furan-5-one](/img/structure/B21278.png)
![2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-Amino-3-hydroxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B21279.png)


![6-Piperazin-1-ylbenzo[b][1,4]benzothiazepin-2-ol](/img/structure/B21299.png)
